Nigakilactone F
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H32O7 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1S,2S,6S,7S,9R,13R,14S,15R,16S,17R)-14,16-dihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione |
InChI |
InChI=1S/C22H32O7/c1-10-7-12(27-5)18(25)20(2)11(10)8-14-21(3)13(9-15(23)29-14)22(4,26)19(28-6)16(24)17(20)21/h7,10-11,13-14,16-17,19,24,26H,8-9H2,1-6H3/t10-,11+,13-,14-,16+,17-,19-,20+,21-,22+/m1/s1 |
InChI Key |
OFOPXAFBCZQTFU-KOEFXMDHSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@H]4CC(=O)O3)(C)O)OC)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)(C)O)OC)O)C)C)OC |
Origin of Product |
United States |
Contextualization Within Natural Product Chemistry
Phytogeographical Distribution and Botanical Sources
The distribution of Nigakilactone F is closely linked to the Simaroubaceae family, known for producing a wide array of quassinoids. scielo.br
This compound has been consistently identified in various species of the genus Picrasma.
Picrasma quassioides : This species, commonly known as Indian Quassiawood, is a well-documented source of this compound. nih.govnih.gov It is found in East Asia, particularly in Japan and Korea, as well as in the Himalayan region, including parts of China, India, and Nepal. nih.gov
Picrasma javanica : Found throughout Southeast Asia, P. javanica is another significant botanical source of this compound. neist.res.inukm.my
The Simaroubaceae family, comprising approximately 32 genera and over 170 species, is characterized by the presence of quassinoids. scielo.brresearchgate.net While Picrasma is a primary source, other genera within this family are also known to produce a variety of nigakilactones and related compounds. scielo.brgenome.jp
This compound is not uniformly distributed throughout the plant. Research has shown its presence in various parts, with concentrations varying between them. It has been isolated from the stems, leaves, and bark of source plants. scielo.brresearchgate.netresearchgate.net For instance, studies on Picrasma quassioides have utilized the stems and bark for the extraction of this compound. nih.govresearchgate.netresearchgate.net Similarly, research on Picrasma javanica has identified this compound in its stembark. ukm.my
Table 1: Botanical Sources and Part Distribution of this compound
| Family | Genus | Species | Plant Part(s) | Reference(s) |
|---|---|---|---|---|
| Simaroubaceae | Picrasma | P. quassioides | Stems, Bark | nih.govresearchgate.netresearchgate.net |
| Simaroubaceae | Picrasma | P. javanica | Stembark | ukm.my |
| Simaroubaceae | Picrasma | P. sp. | Leaves, Stems | scielo.brresearchgate.net |
Extraction and Purification Techniques
The isolation of this compound from its natural sources involves a multi-step process that begins with extraction followed by sophisticated purification methods.
The initial step in isolating this compound involves the extraction of the compound from the plant material using a suitable solvent. The choice of solvent is critical for maximizing the yield of the target compound.
Ethanolic Extracts : A common method involves the use of ethanol (B145695) (EtOH). For example, a 95% EtOH extract of the stems of Picrasma quassioides has been used to isolate this compound and other quassinoids. researchgate.net The bark of P. quassioides has also been subjected to extraction with ethanol to yield various nigakilactones, including this compound. researchgate.net
Methanolic Extracts : Methanol (B129727) is another solvent employed in the extraction process.
Following solvent extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, chromatographic techniques are essential for the separation and purification of this compound. nih.gov
Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. nih.govcuni.cz Various chromatographic methods are employed in a sequential manner to achieve high purity.
Column Chromatography : This is a fundamental technique used for the initial fractionation of the crude extract. The stationary phase is typically silica (B1680970) gel or Sephadex LH-20. nih.gov The extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through, separating the compounds based on their affinity to the stationary phase. nih.gov
Thin-Layer Chromatography (TLC) : TLC is often used to monitor the separation process and to identify fractions containing the desired compound. cuni.czuqtr.ca It involves a stationary phase coated on a flat plate and a solvent that moves up the plate via capillary action. savemyexams.com
High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is frequently utilized. This technique uses high pressure to pass the solvent through a column packed with a stationary phase, providing high resolution and separation of closely related compounds. ukm.my
The successful isolation and structural elucidation of this compound rely on a combination of these extraction and chromatographic techniques, followed by spectroscopic analysis for characterization. nih.gov
Table 2: Summary of Extraction and Purification Techniques for this compound
| Step | Technique | Details | Reference(s) |
|---|---|---|---|
| Extraction | Solvent Extraction | Use of 95% Ethanol on stems of Picrasma quassioides. | researchgate.net |
| Use of Ethanol on the bark of Picrasma quassioides. | researchgate.net | ||
| Purification | Column Chromatography | Stationary phases include Silica Gel and Sephadex LH-20. | nih.gov |
| Thin-Layer Chromatography | Used for monitoring fractions. | cuni.czuqtr.ca | |
| High-Performance Liquid Chromatography | Used for final purification. | ukm.my |
Natural Occurrence and Isolation Methodologies
Extraction and Purification Techniques
Chromatographic Separation Strategies
Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)
Column chromatography is a fundamental technique for the large-scale, initial fractionation of the crude extract. Two common stationary phases used in the isolation of Nigakilactone F and its related compounds are Silica Gel and Sephadex LH-20. nih.govoup.com
Sephadex LH-20: This medium, a hydroxypropylated dextran (B179266) gel, is often used for size-exclusion or partition chromatography of natural products. electronicsandbooks.com In a typical isolation protocol for quassinoids from P. ailanthoides, the crude residue is first applied to a Sephadex LH-20 column and eluted with a solvent like methanol (B129727). electronicsandbooks.com This step effectively separates groups of compounds based on their molecular size and polarity, yielding several fractions.
Silica Gel: Following the initial separation on Sephadex LH-20, fractions containing the target compounds are further purified using silica gel column chromatography. electronicsandbooks.comoup.com Silica gel is a polar adsorbent, and separation is achieved by eluting the column with a gradient of solvents, typically a mixture of a nonpolar solvent (like chloroform (B151607) or n-hexane) and a polar solvent (like methanol or ethyl acetate). electronicsandbooks.comnii.ac.jp By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. Multiple stages of silica gel chromatography are often necessary to achieve significant purification. electronicsandbooks.com
Table 1: Column Chromatography in Quassinoid Isolation
| Chromatographic Stage | Stationary Phase | Typical Eluent System | Purpose |
|---|---|---|---|
| Initial Fractionation | Sephadex LH-20 | Methanol | Initial cleanup and separation by size/polarity. electronicsandbooks.com |
| Secondary Purification | Silica Gel | Chloroform-Methanol-Water mixtures | Separation based on polarity to isolate specific compound classes. electronicsandbooks.com |
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (TLC) serves as a subsequent purification step for the fractions obtained from column chromatography. electronicsandbooks.com While analytical TLC is used to monitor the progress of separation, preparative TLC is used to physically isolate compounds from the plate.
The process involves applying the semi-purified fraction as a band onto a thick layer of silica gel on a glass or aluminum plate. The plate is then developed in a chamber containing a suitable solvent system, similar to those used in column chromatography. electronicsandbooks.com After development, the separated bands of compounds are visualized (often under UV light). The band corresponding to the target compound, identified by its retention factor (Rf) value, is physically scraped from the plate. The pure compound is then recovered by washing the collected silica with an appropriate solvent. This method is particularly useful for purifying small quantities of compounds from fractions that contain closely related impurities. electronicsandbooks.comnii.ac.jp
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is frequently the final step in the purification process, employed to achieve high-purity isolation of the target compound. electronicsandbooks.comoup.com Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. jsmcentral.org
Fractions that are nearly pure after column and/or preparative TLC are injected into an HPLC system. oup.com Reversed-phase columns (e.g., C18) are commonly used, where the stationary phase is nonpolar. Elution is performed with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often in a gradient mode where the solvent composition is changed over time to optimize separation. researchgate.net The eluent is monitored by a detector (e.g., UV), and the fraction corresponding to the peak of this compound is collected. This technique offers high resolution, allowing for the separation of compounds with very similar chemical structures. oup.comjsmcentral.org
Table 2: Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase Example | Role in Purification | Typical Outcome |
|---|---|---|---|
| Column Chromatography | Silica Gel, Sephadex LH-20 | Initial fractionation and purification of crude extract. oup.com | Enriched fractions of quassinoids. |
| Preparative TLC | Silica Gel 60 F254 | Purification of smaller, semi-pure fractions. electronicsandbooks.com | Isolated compounds from complex mixtures. |
| Preparative HPLC | C18 Reversed-Phase | Final purification to achieve high purity. oup.comjsmcentral.org | >98% pure this compound. researchgate.net |
Structural Elucidation and Stereochemical Assignment
Spectroscopic Characterization Methods
Ultraviolet (UV) and Infrared (IR) Spectroscopy
Ultraviolet (UV) and Infrared (IR) spectroscopy are fundamental techniques employed in the structural elucidation of natural products, including Nigakilactone F. These spectroscopic methods provide valuable insights into the presence of specific chromophores and functional groups within the molecule.
Determination of Absolute Configuration
Determining the absolute configuration of a chiral molecule like this compound is a critical step in its full structural characterization, as it defines the precise three-dimensional arrangement of atoms. For complex natural products with multiple chiral centers, a combination of advanced spectroscopic and computational methods is often employed.
Quantum Chemical Electronic Circular Dichroism (ECD) Calculations
Quantum chemical Electronic Circular Dichroism (ECD) calculations have emerged as a powerful and widely adopted method for the determination of absolute configurations of complex natural products, including quassinoids researchgate.netnih.govacgpubs.orgmdpi.com. This method involves comparing the experimentally obtained ECD spectrum of a compound with theoretically calculated ECD spectra for its possible stereoisomers.
For this compound, an experimental ECD spectrum has been recorded doi.org. The methodology typically involves:
Conformational Search: Identifying stable conformers of the possible stereoisomers using molecular mechanics (MM) or density functional theory (DFT) calculations mdpi.com.
Geometry Optimization: Optimizing the geometries of the low-energy conformers at a suitable level of theory (e.g., DFT) acgpubs.org.
ECD Spectrum Calculation: Computing the ECD spectra for these optimized conformers using time-dependent density functional theory (TDDFT) nih.govacgpubs.orgmdpi.com.
Boltzmann Averaging: Averaging the calculated ECD spectra based on the Boltzmann distribution of the conformers' energies to produce a theoretical spectrum for each stereoisomer researchgate.netmdpi.com.
Comparison: Comparing the experimental ECD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration researchgate.netnih.govacgpubs.org.
This approach is highly effective because ECD spectra are very sensitive to conformational factors and the three-dimensional arrangement of chromophores, allowing for precise stereochemical assignments mdpi.comdatapdf.com.
Crystallographic Analysis (if applicable for related compounds/analogues)
X-ray crystallographic analysis is considered the most definitive method for determining the absolute configuration of a molecule, as it provides a direct, three-dimensional representation of the atomic arrangement in the solid state. This technique is particularly valuable when suitable single crystals can be obtained.
While X-ray crystallographic data is highly sought after for absolute configuration determination, it is not always feasible for every compound due to challenges in crystal growth. In the case of quassinoids, including related nigakilactones, crystallographic analysis has been successfully applied to confirm structures and absolute configurations for certain analogues. For example, X-ray crystallographic data has been reported for Nigakilactone B and Nigakilactone E, which are structurally related quassinoids doi.org. Additionally, other new C20 quassinoids have had their structures confirmed by single crystal X-ray crystallographic analysis physchemres.org.
However, based on available information, specific X-ray crystallographic data for this compound itself has not been explicitly detailed doi.org. Therefore, the absolute configuration of this compound is primarily established through comprehensive spectroscopic analyses, most notably through the robust application of quantum chemical ECD calculations in conjunction with other NMR and MS data.
Biosynthetic Pathway Investigations
Precursor Identification and Incorporation Studies
Despite these challenges, recent investigations have begun to shed light on the initial stages of quassinoid biosynthesis. Notably, the first three steps of the quassinoid biosynthetic pathway have been elucidated, leading to the formation of the protolimonoid, melianol (B1676181). These initial enzymatic steps have been identified as identical to those found in the biosynthesis of limonoids, another class of structurally distinct triterpenoids found in sister plant families within the same order, Sapindales. This suggests a common evolutionary origin for these structurally diverse compounds. thegoodscentscompany.com
Enzymatic Reactions and Key Biosynthetic Intermediates
The conversion of triterpenoid (B12794562) precursors into the complex structures characteristic of quassinoids involves a series of enzyme-catalyzed reactions. These reactions broadly include oxidation, reduction, and rearrangement processes. wikidata.orgthegoodscentscompany.com
Key enzyme classes implicated in quassinoid biosynthesis include:
Cytochrome P450 enzymes : These enzymes are crucial for catalyzing various oxidation steps within the pathway. wikidata.org
Oxidoreductases : These enzymes facilitate reduction reactions. wikidata.org
Isomerases : These enzymes play a role in facilitating rearrangement reactions, which are essential for shaping the final polycyclic quassinoid scaffold. wikidata.org
While the general types of enzymatic transformations are known, the precise sequence of enzymatic reactions and the identification of all specific key biosynthetic intermediates beyond melianol that lead directly to Nigakilactone F are not yet fully detailed in available literature. The biosynthesis involves the oxidative degradation of the tricarbocyclic motif of the triterpenoid precursor, leading to the characteristic fused δ-valerolactone moiety often found in quassinoids. scispace.com
Comparative Biosynthesis within Quassinoid Subclasses
Quassinoids exhibit significant structural diversity, primarily classified based on the number of carbon atoms in their backbone (e.g., C18, C19, C20, C25, and C26 quassinoids) and varying degrees of oxygenation and unsaturation. wikidata.orgwikidata.org This structural variety arises from the extensive modifications that triterpenoid precursors undergo during biosynthesis. thegoodscentscompany.comwikidata.orgthegoodscentscompany.com
A significant comparative aspect of quassinoid biosynthesis is its shared initial pathway with limonoids. Both classes of compounds are degraded triterpenoids, and the first three enzymatic steps leading to the protolimonoid melianol are common to both. thegoodscentscompany.com This commonality suggests a divergence point in the biosynthetic pathways after the formation of early intermediates, where different enzymatic machinery leads to the distinct structural features of quassinoids versus limonoids. For instance, euphol, a tetracyclic triterpene, has been suggested as a potential precursor for some quassinoids, undergoing further oxidative cleavage to generate frameworks like the seco-nor-picrasane skeleton. wikidata.org The subsequent complex reactions, including further oxidative cleavage, ring contractions, and rearrangements, dictate the final carbon skeleton and functionalization patterns that define the various quassinoid subclasses. wikidata.orgwikidata.orgthegoodscentscompany.com
Chemical Synthesis Approaches and Derivative Generation
Total Synthesis Strategies
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, presents a substantial challenge for a molecule as intricate as Nigakilactone F. These endeavors are crucial for confirming the compound's structure and providing material for biological studies, as well as for pushing the boundaries of synthetic organic chemistry.
The design of a synthetic route for this compound must address its highly oxygenated and sterically crowded tetracyclic core. vulcanchem.com Key challenges that chemists face include:
Stereocontrol: The molecule contains multiple stereocenters, making the control of its three-dimensional arrangement a primary obstacle.
Ring System Construction: The efficient and stereoselective formation of the interconnected ring system, including the characteristic lactone functional group, requires innovative and robust chemical reactions.
Functional Group Compatibility: The synthesis must proceed without causing unwanted reactions with the various oxygen-containing functional groups present in the molecule.
Modern approaches to synthetic route design often employ computational tools to map out and evaluate potential pathways, a field known as computer-aided synthesis planning (CASP). nih.govfrontiersin.org These methods help in navigating the complex chemical space to devise the most efficient and logical route.
Specific chemical reactions are instrumental in overcoming the challenges posed by this compound's structure. While the exact total synthesis of this compound is a less documented specific target compared to some other natural products, the strategies used for related quassinoids are highly relevant. Key reactions in this class of molecules often involve:
Cycloadditions: Reactions like the Diels-Alder reaction are powerful tools for forming multiple carbon-carbon bonds and setting several stereocenters in a single step, which is ideal for constructing the core ring structures.
Asymmetric Catalysis: The use of chiral catalysts to introduce specific stereochemistry early in the synthetic sequence is a common strategy to ensure the final product has the correct absolute configuration.
Oxidative Transformations: A variety of oxidation reactions are necessary to install the numerous oxygen-containing functional groups, such as ketones, alcohols, and the crucial lactone ring, that are characteristic of quassinoids.
Semi-synthesis from Natural Precursors
Semi-synthesis, or partial chemical synthesis, utilizes structurally similar compounds isolated from natural sources as starting materials. wikipedia.org This approach is often more practical and cost-effective than total synthesis for producing complex natural products. wikipedia.org Quassinoids, including this compound, are found in plants of the Simaroubaceae family. jst.go.jp More abundant quassinoids can be isolated and then chemically modified to yield this compound.
The primary advantage of this method is that the complex core skeleton is already formed, bypassing many of the difficult steps of a total synthesis. rsc.org The challenge shifts to performing selective chemical modifications on the precursor molecule without disturbing other sensitive parts of the structure. rsc.org This often requires a careful sequence of protection, functional group manipulation, and deprotection steps.
Design and Synthesis of this compound Analogues and Derivatives
Creating analogues and derivatives of this compound is essential for understanding its structure-activity relationships (SAR) and for developing new compounds with potentially improved therapeutic properties. nih.govmdpi.com
Structural modifications are targeted at specific parts of the this compound molecule to probe their importance for biological activity. nih.gov The rationale is to identify the key pharmacophoric elements and to optimize the molecule's properties.
| Targeted Molecular Region | Type of Modification | Rationale |
| A-ring | Altering the α,β-unsaturated ketone | The α,β-unsaturated ketone in the A-ring is often crucial for the cytotoxic activity of quassinoids. vulcanchem.com Modifications here can modulate potency and selectivity. |
| C-ring and D-ring | Modifying oxygen-containing functional groups | The position and type of oxygenated groups significantly influence biological activity. vulcanchem.com Creating derivatives with varied substitution patterns helps to map these effects. |
| Side Chains | Varying ester or ether groups | Modifying side chains, such as the acetate (B1210297) group found in many quassinoids, can affect properties like cell membrane permeability and overall efficacy. vulcanchem.com |
Diversity-oriented synthesis (DOS) is a strategy used to generate large collections of structurally diverse molecules from a common starting material. nih.gov This approach is valuable for creating libraries of this compound-like compounds that can be screened for a wide range of biological activities. nih.gov By reconfiguring the rigid ring systems of natural products, novel molecular frameworks with unique physicochemical properties can be accessed. nih.gov
Starting with a common quassinoid core, a series of divergent reactions can be applied to introduce a wide variety of functional groups and structural motifs. This allows for a broad exploration of the chemical space around the this compound scaffold, increasing the probability of discovering new compounds with novel or enhanced biological functions.
Biological Activities and Molecular Mechanisms of Action
In Vitro Pharmacological Investigations
Nigakilactone F, a quassinoid-type triterpenoid (B12794562), has been the subject of various in vitro studies to determine its pharmacological potential. Research has primarily focused on its effects on cancer cells and inflammatory pathways, revealing significant biological activities at the cellular and molecular level. ontosight.ai
Studies have indicated that this compound possesses anticancer properties. ontosight.ai Its activity, along with that of other structurally related quassinoids, has been evaluated against various cancer cell lines, demonstrating its potential to induce cell death and inhibit the growth of tumors. nih.gov
This compound and related quassinoids are understood to induce apoptosis, or programmed cell death, a key mechanism in their anticancer effects. ontosight.aimdpi.com The primary route for this induction is the intrinsic or mitochondrial pathway of apoptosis. dntb.gov.uanih.gov This process involves the compound altering the mitochondrial membrane's permeability, which leads to the release of pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm. nih.govscielo.org.ar
A critical event in this pathway is the release of cytochrome c. mdpi.comthermofisher.com Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. scielo.org.arthermofisher.com This structure then recruits and activates initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3. mdpi.comthermofisher.comcellsignal.com The activation of caspase-3 is a pivotal step, as it orchestrates the execution phase of apoptosis by cleaving numerous cellular proteins, resulting in the characteristic morphological changes of cell death. cellsignal.comresearchgate.net The activity of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, is central to this process. nih.gov For instance, some quassinoids have been shown to promote the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2. mdpi.com
| Compound | Cell Line | Cancer Type | Reported Activity | Reference |
|---|---|---|---|---|
| Nigakilactone H | MDA-MB-231 | Breast Cancer | IC50: 187.89 µg/ml | researchgate.net |
| Picraquassin B | MKN-28 | Gastric Cancer | IC50: 2.5 µM | mdpi.com |
| Picraquassin B | A-549 | Lung Cancer | IC50: 5.6 µM | mdpi.com |
| Kumuquassin C | MKN-28 | Gastric Cancer | IC50: 2.5 µM | mdpi.com |
| Kumuquassin C | A-549 | Lung Cancer | IC50: 5.6 µM | mdpi.com |
| Alkaloids from P. quassioides | K-562 | Leukemia | Moderate Inhibition | researchgate.net |
| Alkaloids from P. quassioides | SGC-7901 | Gastric Cancer | Moderate Inhibition | researchgate.net |
The anticancer activity of this compound and its chemical relatives is also linked to their ability to modulate critical intracellular signaling pathways that control cell survival and proliferation. jst.go.jp Two of the most significant pathways implicated are the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netmdpi.com
The PI3K/Akt pathway is a central regulator of cell growth, survival, and apoptosis. frontiersin.orgkegg.jp Its hyperactivation is a common feature in many cancers, promoting tumor cell survival and resistance to apoptosis. mdpi.com The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cellular survival. researchgate.netnih.gov In many cancers, NF-κB is constitutively active, which helps cancer cells evade apoptosis. researchgate.net
There is significant crosstalk between these two pathways; the activation of PI3K/Akt can lead to the activation of NF-κB. researchgate.netmdpi.com Quassinoids have been reported to exert inhibitory effects on NF-κB activation. mdpi.comjst.go.jp By suppressing the NF-κB pathway, these compounds can decrease the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis. researchgate.net The inhibition of PI3K/Akt signaling would further contribute to this pro-apoptotic effect. nih.gov
This compound is recognized for its anti-inflammatory properties, which have been observed in various in vitro experimental models. ontosight.ai This activity is primarily attributed to its capacity to suppress the production of key mediators involved in the inflammatory response. researchgate.net
The anti-inflammatory mechanism of this compound and related quassinoids involves the inhibition of pro-inflammatory enzymes and the suppression of pro-inflammatory cytokine expression. ontosight.aijst.go.jp In cellular models, particularly in macrophages stimulated with lipopolysaccharide (LPS), these compounds have been shown to reduce the production of nitric oxide (NO). nih.govresearchgate.netjst.go.jp This effect is often due to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. mdpi.comfrontiersin.org
Furthermore, these compounds can inhibit the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade responsible for producing prostaglandins (B1171923). mdpi.comfrontiersin.org The regulatory effects on these enzymes are often mediated by the inhibition of the NF-κB signaling pathway, which controls the gene expression of iNOS, COX-2, and numerous pro-inflammatory cytokines. mdpi.comjst.go.jpnih.gov Studies have shown that quassinoids can suppress the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov
| Compound/Class | Target | Effect | Reference |
|---|---|---|---|
| This compound | Pro-inflammatory enzymes & cytokines | Inhibition | ontosight.ai |
| Quassinoids | Nitric Oxide (NO) Production | Inhibition | researchgate.netjst.go.jp |
| Quassidine F | Nitric Oxide (NO) Production | Inhibition | nih.gov |
| Quassidine F | Interleukin-6 (IL-6) | Inhibition | nih.gov |
| Quassinoids | NF-κB Pathway | Inhibition | mdpi.comjst.go.jp |
| Nigakilactone C | TNF-α & IL-6 | Suppression | vulcanchem.com |
Anti-inflammatory Effects
Modulation of Immune Responses (e.g., macrophage activation, neutrophil recruitment)
Quassinoids, the class of compounds to which this compound belongs, have demonstrated immunomodulatory effects, particularly concerning the activity of key immune cells like macrophages. Research into quassinoids isolated from Picrasma chinensis has shown that some of these compounds exhibit inhibitory activities on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. researchgate.net For example, two quassinoids, 8 and 10, showed IC₅₀ values of 1.9 and 5.0 μM, respectively, for this inhibitory action. researchgate.net Furthermore, extracts from Picrasma quassioides, the plant from which this compound is often isolated, are suggested to manage the activity of inflammatory cells such as macrophages and neutrophils, thereby minimizing inflammation. mdpi.com
Antimicrobial and Antiviral Properties
Activity against Bacterial and Fungal Strains
The broader family of quassinoids is recognized for its antimicrobial potential. ontosight.aiukm.myjst.go.jp Plants from the Simaroubaceae family, which are rich in quassinoids, are known to possess these properties. researchgate.net For instance, compounds isolated from Picrasma javanica have been studied for their pharmacological activities, which include antimicrobial effects. ukm.my While direct studies on this compound's specific antibacterial and antifungal spectrum are not extensively detailed in the provided results, the general activity of the quassinoid class is well-established. jst.go.jp Other compounds from Picrasma quassioides, such as canthin-6-one (B41653), have demonstrated strong in vitro inhibitory activity against several species of plant pathogenic fungi. researchgate.net
Inhibitory Effects on Viral Activation (e.g., Epstein-Barr virus)
Quassinoids are noted for a wide range of biological activities, including antiviral effects. ukm.myjst.go.jp Studies on various members of this compound class have highlighted their potential as antiviral agents. For example, Simalikalactone D, a quassinoid from Quassia africana, has been specifically studied for its antiviral activity. wikidata.org While research specifically detailing this compound's inhibitory effect on the Epstein-Barr virus has not been specified, the antiviral potential of the quassinoid family is a significant area of phytochemical research. ukm.myjst.go.jp
Neuroprotective Activity against Oxidative Stress
This compound has demonstrated significant neuroprotective capabilities. In vitro experiments have shown that this compound provides excellent neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y human neuroblastoma cells. researchgate.netspandidos-publications.com The potency of this protective activity has been reported to be comparable to that of Trolox, a well-known antioxidant and the positive control used in these studies. researchgate.netspandidos-publications.comresearchgate.net This activity is attributed to the suppression of oxidative stress and the reduction of reactive oxygen species (ROS) formation in neuronal cells. nih.gov
Table 1: Neuroprotective Effect of this compound and Related Compounds
| Compound/Extract | Cell Line | Stress Inducer | Observed Effect | Potency Comparison | Source |
| This compound | SH-SY5Y | H₂O₂ | Excellent neuroprotective effect | Potent activity, equal to Trolox | researchgate.netspandidos-publications.com |
| Quassin | SH-SY5Y | H₂O₂ | Excellent neuroprotective effect | Potent activity, equal to Trolox | spandidos-publications.com |
| Picrasin B | SH-SY5Y | H₂O₂ | Excellent neuroprotective effect | Potent activity, equal to Trolox | spandidos-publications.com |
| Nigakilactone P | SH-SY5Y | H₂O₂ | Excellent neuroprotective effect | More potent than Trolox | researchgate.net |
Antifeedant and Insecticidal Activities (e.g., against Plutella xylostella)
This compound has been evaluated for its effectiveness as a pest control agent. In studies examining the antifeedant and insecticidal activities of sixteen different quassinoids against the 3rd instar larvae of the diamondback moth, Plutella xylostella, this compound was found to have moderate antifeedant activity. tandfonline.com However, its direct insecticidal (lethal) activity was determined to be poor. tandfonline.com The research indicated that quassinoids featuring α,β-unsaturated carbonyl, methylenedioxy, β-lactone, and γ-lactone moieties tended to show potent insecticidal and antifeedant activities. tandfonline.com The presence of a hydroxyl (OH) group at certain positions, such as in Nigakilactone-H, was found to reduce the antifeedant activity compared to this compound. tandfonline.com
Table 2: Antifeedant and Insecticidal Activity of Selected Quassinoids against Plutella xylostella
| Compound | Antifeedant Activity (2 days after treatment) | Insecticidal Activity (Mortality % at 1000 ppm, 4 days) | Source |
| Chlordimeform (Control) | +++ | 60 | tandfonline.com |
| Quassin | +++ | 100 | tandfonline.com |
| Picrasin B | ++ | 100 | tandfonline.commedchemexpress.com |
| This compound | ++ | 0 | tandfonline.com |
| Nigakilactone E | ++ | 20 | tandfonline.com |
| Nigakilactone H | + | 0 | tandfonline.com |
| Activity Scale: +++ (Potent), ++ (Moderate), + (Weak), - (Inactive) |
Antioxidant and Antidiabetic Potential (as part of broader plant extracts or related compounds)
The therapeutic potential of this compound and related compounds extends to antioxidant and antidiabetic activities, often observed in studies of broader plant extracts. mdpi.comjst.go.jp
Antioxidant Potential
Extracts of Picrasma quassioides have demonstrated notable antioxidant properties. mdpi.com For example, methanol (B129727) and ethanol (B145695) extracts at a concentration of 100 μg/mL were able to suppress superoxide (B77818) radicals by 50.50% and 47.90%, respectively. mdpi.com While this activity is from a crude extract, specific compounds isolated from the plant, such as the canthinone alkaloids canthin-6-one and 5-methoxycanthin-6-one, also possess good antioxidant capacity that may be useful in preventing degenerative diseases. spandidos-publications.com The general class of quassinoids is recognized for its antioxidant effects. jst.go.jp
Antidiabetic Potential
Quassinoids as a chemical class have been identified as having potential antidiabetic effects. jst.go.jp Research on extracts from Picrasma crenata, which contain quassinoids, has shown hypoglycemic activity in an insulin-resistant HepG2 cell model. researchgate.net These compounds are thought to act on nuclear glucocorticoid receptors, potentially inhibiting the expression of FoxO1, a key protein in glucose metabolism. researchgate.net Phenolic compounds, which are often found alongside quassinoids in plant extracts, are also known to play a significant role in diabetes management by reducing blood glucose levels and oxidative stress. nih.gov
In Vivo Animal Model Studies for Efficacy Evaluation (excluding clinical trials)
While direct in vivo studies evaluating the efficacy of isolated this compound are limited, research on extracts from its source plant, Picrasma quassioides, provides significant insights into its potential therapeutic effects. These studies have primarily utilized animal models of allergic and inflammatory conditions.
An aqueous extract of P. quassioides was evaluated in an allergy-induced asthmatic mouse model. mdpi.com Oral administration of the extract resulted in a significant, dose-dependent decrease in the levels of inflammatory cytokines, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). mdpi.com Furthermore, a reduction in serum immunoglobulin E (IgE), a key mediator of allergic reactions, was observed. mdpi.com Histological examination of the lung tissue also showed improvements, with less tissue remodeling compared to the untreated control group. mdpi.com
In a model of atopic dermatitis using 2,4-dinitrochlorobenzene (DNCB)-induced skin lesions in BALB/c mice, an ethanolic extract of P. quassioides was shown to alleviate the inflammatory skin condition. mdpi.com Treatment with the extract also reduced associated hyperactivity in the mice, suggesting a potential modulation of neuroinflammation, as evidenced by decreased tumor necrosis factor-alpha (TNF-α) levels in the prefrontal cortex. mdpi.com
The passive cutaneous anaphylaxis (PCA) model is a standard in vivo assay used to screen for compounds that can inhibit type I hypersensitivity reactions, which are IgE-mediated. creative-bioarray.comhookelabs.comcriver.comcreative-biolabs.com This model involves sensitizing the skin with an IgE antibody, followed by an intravenous antigen challenge that triggers the release of inflammatory mediators like histamine (B1213489), leading to increased vascular permeability. hookelabs.comcriver.com Though not yet reported specifically for this compound, this model is highly relevant for evaluating the anti-allergic potential of quassinoids.
Similarly, the ovalbumin (OVA)-induced allergic rhinitis mouse model is frequently used to study hay fever. frontiersin.orgmdpi.com In this model, sensitization with OVA leads to classic allergic symptoms like sneezing and nasal rubbing, along with an increase in serum histamine and OVA-specific IgE. frontiersin.org Extracts from medicinal plants have been shown to be effective in this model, indicating a potential application for their constituent compounds. frontiersin.org
| Animal Model | Extract Type | Key Findings | Reference |
|---|---|---|---|
| Allergy-induced asthmatic mice | Aqueous | Decreased inflammatory cytokines (IL-4, IL-5, IL-13) and serum IgE; improved lung histology. | mdpi.com |
| DNCB-induced atopic dermatitis in mice | Ethanolic | Alleviated skin inflammation and associated hyperactivity; reduced TNF-α in the prefrontal cortex. | mdpi.com |
Identification of Putative Molecular Targets
The anti-inflammatory activities of quassinoids, including this compound, are believed to be mediated, in part, through the inhibition of key enzymes in inflammatory pathways. The arachidonic acid cascade is a major target, and enzymes within this pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), are critical for the production of pro-inflammatory prostaglandins and leukotrienes, respectively. thieme-connect.dewikipedia.orgd-nb.info
Studies on quassinoids isolated from Picrasma quassioides have indicated that these compounds can affect enzymes of the arachidonic acid pathway. vulcanchem.com Specifically, compounds related to this compound have been shown to inhibit both COX-2 and 5-LOX. vulcanchem.com The concurrent inhibition of these two enzymes is a sought-after therapeutic strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. d-nb.infomdpi.com While direct enzymatic assays specifically quantifying the inhibitory concentration (IC50) of this compound on these enzymes are not widely published, the activity of related quassinoids suggests this is a probable mechanism of action.
Currently, there is a lack of published scientific literature detailing the use of receptor binding assays to identify specific molecular targets for this compound. This analytical technique, which measures the binding of a ligand to a receptor, remains an important area for future investigation to fully elucidate the compound's pharmacological profile.
Network pharmacology and in silico molecular docking have emerged as powerful tools to predict the molecular targets and mechanisms of action for natural products. scite.ainih.gov These computational approaches have been applied to the constituents of Picrasma quassioides to understand their complex interactions within biological systems.
Network pharmacology studies on the alkaloids from P. quassioides have identified several key potential targets for its anti-inflammatory effects. scielo.brscielo.brresearchgate.net The main targets predicted through this approach include Vascular Endothelial Growth Factor A (VEGFA), Toll-like Receptor 4 (TLR4), and Signal Transducer and Activator of Transcription 3 (STAT3). scielo.brscielo.br The analysis further predicted that the anti-inflammatory mechanisms are closely related to major signaling pathways such as the NF-κB signaling pathway and the MAPK signaling pathway. scielo.brscielo.brresearchgate.net
In silico docking simulations have been used to visualize the interaction between compounds and their predicted protein targets. mdpi.commdpi.comnih.gov For example, molecular docking of compounds from P. quassioides with targets like VEGFA showed strong binding affinity, supporting the predictions made by network pharmacology. scielo.br Other analyses focused on cancer have identified targets such as Aurora Kinase A/B (AURKA/B), Kinesin Family Member 11 (KIF11), and DNA Topoisomerase II Alpha (TOP2A) for quassinoids like Nigakilactone C, suggesting a multi-target profile for this class of compounds. vulcanchem.com These predictions provide a strong theoretical basis for further experimental validation of this compound's molecular targets.
| Predicted Target/Pathway | Associated Activity | Prediction Method | Reference |
|---|---|---|---|
| VEGFA, TLR4, STAT3 | Anti-inflammatory | Network Pharmacology | scielo.brscielo.br |
| NF-κB Signaling Pathway | Anti-inflammatory | Network Pharmacology | scielo.brscielo.brresearchgate.net |
| MAPK Signaling Pathway | Anti-inflammatory | Network Pharmacology | scielo.brscielo.brresearchgate.net |
| AURKA, AURKB, KIF11, TOP2A | Anticancer | Network Pharmacology | vulcanchem.com |
| Arachidonic Acid Pathway | Anti-inflammatory | Network Pharmacology | vulcanchem.com |
Structure Activity Relationship Sar Studies
Influence of Specific Functional Groups on Biological Activity
The biological activity of Nigakilactone F and its analogues is significantly influenced by the presence and position of various functional groups, including hydroxyl groups, lactone moieties, and glucose moieties.
Hydroxyl Groups: The introduction of hydroxyl (-OH) groups at specific positions on the quassinoid skeleton can impact their biological activity. Studies on quassinoids, including this compound, have shown that an -OH group at C13 or C14 can reduce antifeedant activity. For instance, nigakilactone-H, with an -OH group at C14 of Nigakilactone-F, exhibited reduced antifeedant activity compared to Nigakilactone-F. Similarly, picrasin-E (with an -OH at C14 of picrasin-D) and nigakilactone-L (with an -OH at C13 of picrasin-D) were less active than picrasin-D. tandfonline.com Conversely, for some quassinoids, hydroxyl groups are essential for potent anti-inflammatory activity. researchgate.net
Lactone Moieties: The lactone moiety is a characteristic feature of this compound and other quassinoids, playing a role in their biological effects. Nigakilactone-E and Nigakilactone-F, both possessing a β-lactone moiety, demonstrated moderate antifeedant activity. tandfonline.com Quassinoids featuring α,β-unsaturated carbonyl, methylenedioxy, β-lactone, and γ-lactone moieties generally exhibit potent insecticidal and antifeedant activities. tandfonline.com The presence of a hemiacetal moiety, in comparison to a β-lactone moiety, has been suggested to decrease antifeedant activity. tandfonline.com Furthermore, the lactone moiety, in general, contributes to the antimicrobial activity observed in various compounds. mdpi.com
Glucose Moieties: The attachment of glucose moieties to the quassinoid structure can significantly alter their biological activity. Research indicates that the presence of a glucose moiety can reduce antifeedant activity. For example, picrasinoside-B and picrasinoside-C, which have a glucose moiety at C16 of their respective aglycones (neoquassin and picrasinol-B), were less active than their aglycones. tandfonline.com This suggests that glycosylation at this position can diminish the compound's effectiveness. Picrasinoside-E and picrasinoside-G, also containing glucose moieties, showed no antifeedant activity, further supporting the negative impact of glucose moieties on this specific biological effect. tandfonline.com
The following table summarizes the influence of certain functional groups on the antifeedant activity of this compound and related quassinoids:
Table 1: Influence of Functional Groups on Antifeedant Activity
| Functional Group Modification | Compound Example (Compared to) | Effect on Antifeedant Activity | Reference |
| -OH at C13 or C14 | Nigakilactone-H (Nigakilactone-F) | Reduced | tandfonline.com |
| -OH at C13 or C14 | Picrasin-E, Nigakilactone-L (Picrasin-D) | Reduced | tandfonline.com |
| -OH at C14 | Picrasin-G (Picrasin-C) | Reduced | tandfonline.com |
| β-lactone moiety | Nigakilactone-E, Nigakilactone-F | Moderate | tandfonline.com |
| Hemiacetal moiety | Neoquassin, Picrasinol-B (compared to β-lactone) | Decreased | tandfonline.com |
| Glucose moiety at C16 | Picrasinoside-B, Picrasinoside-C (Aglycones) | Reduced | tandfonline.com |
| Glucose moiety | Picrasinoside-E, Picrasinoside-G | Absent | tandfonline.com |
Impact of Stereochemistry on Pharmacological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences the pharmacological properties of chemical compounds, including their potency, selectivity, metabolism, and distribution within biological systems. nih.govijpsjournal.com For natural products like this compound, which often possess multiple chiral centers, the precise stereochemical configuration is critical for their biological activity. nih.govpageplace.de
While specific studies detailing the impact of altering this compound's stereochemistry on its activity are not extensively documented in the provided information, the broader context of quassinoid research emphasizes its importance. The elucidation of relative and absolute configurations for newly isolated quassinoids, such as nigakilactone P and Q, is routinely performed using advanced techniques like ROESY spectra and quantum chemical ECD calculations. researchgate.netresearchgate.net This rigorous approach to stereochemical assignment underscores its recognized role in defining the biological profile of these complex natural products. The historical development of triterpenoid (B12794562) chemistry, from which quassinoids are derived, also highlights the long-standing recognition of stereochemistry as a key determinant of their properties. pageplace.de
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between a compound's chemical structure and its biological activity. collaborativedrug.com By analyzing the structural features of a series of compounds and their corresponding biological data, QSAR models can predict the activity of new or uncharacterized compounds. This method involves detecting correlations and building predictive models. collaborativedrug.com
While the provided information does not detail specific QSAR models developed exclusively for this compound, QSAR is a widely recognized and valuable tool in the broader field of natural product drug discovery and SAR elucidation. frontiersin.orgresearchgate.net For complex natural products like quassinoids, QSAR modeling can provide insights into the structural requirements for optimal activity, guiding the design of more potent and selective analogues. This approach can help researchers understand which structural elements contribute to desired biological effects and avoid those associated with undesirable properties. collaborativedrug.com
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational approaches, particularly molecular docking, have become indispensable tools in elucidating the SAR of bioactive compounds like this compound. Molecular docking is an in silico method that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target (receptor), thereby predicting the strength of the association or binding affinity. nih.gov
This compound has been a subject of molecular docking studies to understand its potential interactions with biological targets. For instance, it has been computationally investigated for its binding to the VP8* domain of the outer capsid protein VP4 of Rotavirus A. In this study, this compound exhibited a binding affinity of -6.8 kcal/mol. ecronicon.net This finding, alongside similar high binding affinities observed for other phytochemicals from Picrasma javanica, suggests the potential anti-rotaviral activity of these compounds. researchgate.netecronicon.net
Molecular docking plays a crucial role in identifying promising compounds and predicting ligand-receptor binding sites, thereby accelerating the drug discovery process. unand.ac.id Beyond docking, other computational methods, such as quantum chemical calculations, are employed for precise structural and stereochemical assignments, which are fundamental to SAR studies. researchgate.netresearchgate.net These in silico studies provide valuable insights into the molecular mechanisms underlying the observed biological activities of this compound and its analogues. jabonline.in
The following table presents molecular docking results for this compound and a related quassinoid against the VP8* domain of Rotavirus A VP4 protein:
Table 2: Molecular Docking Results for Quassinoids against Rotavirus A VP8 Domain*
| Compound | Type | Binding Affinity (kcal/mol) | Reference |
| This compound | Quassinoid | -6.8 | ecronicon.net |
| Picrajavanin A | Quassinoid | -9.0 | ecronicon.net |
| Picrasin A | Quassinoid | -7.4 | ecronicon.net |
Analytical Methodologies for Detection and Quantification
Chromatographic Methods for Quantitative Analysis (e.g., LC-MS/MS, GC-MS)
The quantitative analysis of Nigakilactone F, often present in complex botanical matrices such as Picrasma quassioides, necessitates highly sensitive and selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. While specific validated methods for this compound are not extensively detailed in publicly available literature, the established methodologies for other quassinoids and compounds within P. quassioides provide a strong framework for its analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. For the analysis of compounds like this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed. A C18 column is a common choice for the separation of quassinoids.
The mobile phase often consists of a gradient mixture of an aqueous solution (containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution allows for the effective separation of various components in a complex plant extract.
In the mass spectrometer, electrospray ionization (ESI) in positive ion mode is frequently used for the analysis of quassinoids. For quantitative analysis, the instrument is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific product ion that is formed upon collision-induced dissociation. This high selectivity minimizes interference from other co-eluting compounds. While the exact precursor-to-product ion transition for this compound would need to be determined empirically, it is a standard procedure in LC-MS/MS method development.
Gas Chromatography-Mass Spectrometry (GC-MS):
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of complex, non-volatile molecules like this compound by GC-MS is often challenging due to their low volatility and potential for thermal degradation at the high temperatures required for GC analysis.
In some cases, derivatization can be employed to increase the volatility of such compounds, making them amenable to GC-MS analysis. This process involves a chemical reaction to modify the analyte's structure. However, there is limited information available on the specific application of GC-MS for the routine quantitative analysis of this compound. Studies on the volatile components of P. quassioides have utilized GC-MS, but these analyses focus on different classes of compounds. semanticscholar.org
Spectroscopic Methods for Identification in Complex Mixtures
Spectroscopic methods are indispensable for the structural elucidation and identification of natural products like this compound, particularly when dealing with complex mixtures derived from plant extracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone technique for the unambiguous identification of chemical structures. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to determine the connectivity of atoms within a molecule. While a complete, publicly available ¹H and ¹³C NMR dataset specifically assigned to this compound is not readily found, the process of its isolation and structural elucidation would have relied heavily on these techniques. The chemical shifts and coupling constants observed in the NMR spectra provide a unique fingerprint of the molecule, allowing for its identification. In the context of a complex mixture, advanced NMR techniques can sometimes be used to identify individual components without the need for complete separation.
UV-Vis Spectroscopy:
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (parts of a molecule that absorb light). Quassinoids, including this compound, typically exhibit characteristic UV absorption maxima due to their lactone and other conjugated systems. While a specific UV-Vis spectrum for this compound is not widely published, related quassinoids show absorption in the UV region. This technique can be used as a preliminary detection method, often in conjunction with chromatography (e.g., HPLC-UV), to identify the presence of this class of compounds in a mixture.
Method Validation and Quality Control in Research Studies
To ensure the reliability and reproducibility of research findings, any analytical method used for the quantification of this compound must be thoroughly validated. ekb.egnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ekb.eg The key parameters for validation of a quantitative method typically include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality Control in Research Studies:
Quality control (QC) procedures are essential for ensuring the ongoing validity of analytical results. In research studies involving the quantification of this compound, QC samples at different concentration levels (low, medium, and high) should be prepared and analyzed with each batch of study samples. The results of the QC samples are then compared against predefined acceptance criteria to ensure the reliability of the data generated for the unknown samples. Adherence to these principles of method validation and quality control is crucial for generating high-quality, dependable scientific data on this compound.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Formic acid |
| Acetonitrile |
| Methanol |
Interactive Data Table: Key Parameters in Analytical Method Validation This table provides a general overview of typical validation parameters and their descriptions. Specific values would be determined during the validation of a method for this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | No interference at the retention time of the analyte. | Peak purity analysis, comparison with blank matrix. |
| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | 80-120% |
| Precision (% RSD) | Agreement between repeated measurements. | ≤ 15% (≤ 20% at LOQ) |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10 |
| Robustness | Insensitivity to small method variations. | % RSD of results should be within acceptable limits. |
Chemotaxonomic Considerations
Phylogenetic Relationship of Nigakilactone F within Plant Genera and Families
This compound is a type of C20 quassinoid, a class of highly oxygenated and structurally complex triterpene degradation products. scielo.brnih.govscielo.br Quassinoids are predominantly, and almost exclusively, found within the Simaroubaceae family, a group of trees and shrubs with a pantropical distribution. scielo.brscielo.br The presence of these compounds, including this compound, is a defining chemical characteristic of this family. scielo.br
This compound has been specifically isolated from plants belonging to the genus Picrasma, such as Picrasma quassioides and Picrasma javanica. nih.govukm.my This genus is a member of the Simarouboideae subfamily, which constitutes the core of the modern classification of the Simaroubaceae family. scielo.br The consistent presence of a diverse array of quassinoids within Picrasma species underscores the chemotaxonomic linkage of this genus to the Simaroubaceae family. nih.govukm.my
The Simaroubaceae family is botanically related to the Rutaceae, Meliaceae, and Burseraceae families within the order Sapindales. scielo.brscielo.br However, it is distinguished from them chemically, particularly from the closely related Rutaceae, by the presence of quassinoids instead of the aromatic oils commonly found in secretory cavities of Rutaceae. scielo.br Therefore, the occurrence of this compound in Picrasma species reinforces the distinct phylogenetic position of the Simaroubaceae family, highlighting a clear chemical divergence from its botanical relatives.
Role of this compound as a Chemotaxonomic Marker
Chemical constituents of plants serve as valuable tools in taxonomy, a field known as chemotaxonomy. Secondary metabolites, in particular, can act as markers to delineate and classify plant taxa. Within the Simaroubaceae family, quassinoids are considered the principal chemotaxonomic markers. scielo.brscielo.brukm.mycabidigitallibrary.org Their synthesis is almost exclusive to this family, making their presence a strong indicator for a plant's inclusion within Simaroubaceae. scielo.brscielo.br
This compound, as a specific quassinoid, contributes to the chemical fingerprint of the species in which it is found. It is one of numerous quassinoids isolated from Picrasma quassioides and Picrasma javanica, and the unique assemblage of these compounds is characteristic of the genus. nih.govukm.myresearchgate.net For instance, studies on the chemical constituents of P. quassioides often discuss the chemotaxonomic significance of the isolated quassinoids, including this compound, Nigakilactone A, Nigakilactone B, and Picrasin A, among others. nih.gov
The structural class of a quassinoid is also significant. Quassinoids are categorized based on their carbon skeletons, such as C18, C19, C20, C22, and C25. scielo.brsci-hub.st this compound belongs to the C20 group, which is a common structural type within the family. nih.govsci-hub.st The specific pattern and distribution of these different quassinoid types across various genera and species within Simaroubaceae help to refine taxonomic relationships and understand the evolutionary pathways of these complex molecules. sci-hub.st Thus, this compound plays a role not just in identifying a plant as a member of the Simaroubaceae family, but also in characterizing the specific chemical profile of the Picrasma genus.
Future Research Directions and Translational Potential
Pre-clinical Development in Relevant Disease Models (excluding human trials)Translating the promising in vitro findings of Nigakilactone F into viable therapeutic options requires rigorous preclinical development in relevant disease models. This involves conducting comprehensive in vitro and in vivo studies to validate its efficacy and safety in complex biological systems. This compound has already demonstrated cytotoxic effects on various cancer cell lines and neuroprotective effects in human neuroblastoma cells, providing a strong basis for further in vitro and in vivo studies. Future preclinical research will encompass:
Pharmacokinetic and Pharmacodynamic Profiling: Understanding how this compound is absorbed, distributed, metabolized, and excreted in animal models, and how it modulates biological responses over time.
Efficacy Studies in Animal Models: Evaluating its therapeutic potential in established animal models for diseases where it has shown promise, such as various cancers, inflammatory conditions, or neurodegenerative disorders. For example, studies on other compounds from Picrasma quassioides have utilized rat neuropathic pain models.
Toxicity and Safety Assessments: Conducting detailed toxicity studies in multiple animal species to identify potential adverse effects and determine safe dose ranges, crucial steps before any consideration of human trials.
These preclinical investigations are vital to bridge the gap between initial laboratory discoveries and potential clinical applications, providing the necessary data for future translational efforts.
Q & A
Q. What strategies address low bioavailability of this compound in preclinical models?
- Methodological Answer :
- Formulate nanoparticulate carriers (e.g., PLGA or liposomes) to enhance solubility.
- Test prodrug strategies (e.g., esterification of hydroxyl groups).
- Evaluate Caco-2 cell monolayers for intestinal permeability and CYP450 inhibition assays for metabolic stability .
Methodological Frameworks for Rigorous Research
- Experimental Design : Adopt PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope .
- Data Validation : Follow NIH guidelines for preclinical reporting, including randomization, blinding, and power analysis .
- Literature Review : Use Boolean operators in PubMed/Web of Science and avoid over-reliance on Google Scholar for systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
